Oxazole-2-carbonitrile

Descripción general

Descripción

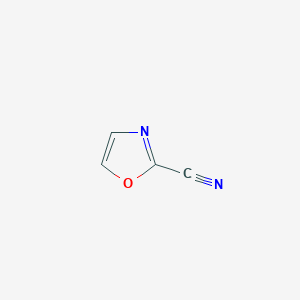

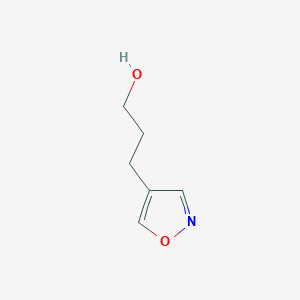

Oxazole-2-carbonitrile is a heterocyclic organic compound that features a five-membered ring containing one oxygen atom and one nitrogen atom, with a nitrile group attached to the second carbon atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Mecanismo De Acción

Target of Action

Oxazole-2-carbonitrile is a derivative of the oxazole class of compounds . Oxazoles are known to interact with a variety of biological targets due to their versatile structure . .

Mode of Action

Oxazole derivatives are known to interact with their targets through various non-covalent interactions . The exact interaction of this compound with its targets would depend on the specific target and the substitution pattern of the compound .

Biochemical Pathways

Oxazole derivatives have been shown to affect a broad range of biochemical pathways due to their diverse biological activities . They have been associated with antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . The specific biochemical pathways affected by this compound would depend on its specific biological activity and target.

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific biological activity and target. Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, suggesting that they can induce a variety of molecular and cellular effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific conditions of the biological system in which the compound is acting .

Análisis Bioquímico

Biochemical Properties

Oxazole-2-carbonitrile plays a crucial role in biochemical reactions, particularly in the synthesis of new chemical entities. It interacts with various enzymes and proteins, facilitating non-covalent interactions that are essential for its biological activity . For instance, this compound has been shown to bind with enzymes involved in antimicrobial and anticancer activities, enhancing their efficacy . The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the compound within the active sites of these enzymes.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been observed to inhibit the proliferation of cancer cells by interfering with specific signaling pathways that regulate cell growth and apoptosis . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the target. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a critical role in cell signaling pathways . This inhibition can lead to downstream effects on gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of cell proliferation and alterations in metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At higher doses, this compound can induce toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . For example, this compound has been shown to modulate the activity of enzymes involved in oxidative stress responses, thereby affecting the balance of reactive oxygen species within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, this compound may be actively transported into cells via membrane transporters, where it can exert its biological effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the mitochondria, where it influences mitochondrial function and energy metabolism . This localization is essential for the compound’s ability to modulate cellular processes effectively.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Oxazole-2-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of α-hydroxyketones with cyanamide under acidic conditions. Another method includes the reaction of 2-aminophenol with cyanogen bromide in the presence of a base. These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

Oxazole-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form oxazole-2-carboxylic acid.

Reduction: Reduction reactions can convert the nitrile group to an amine group, forming oxazole-2-amine.

Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include oxazole-2-carboxylic acid, oxazole-2-amine, and various substituted oxazole derivatives, depending on the reagents and conditions used.

Aplicaciones Científicas De Investigación

Oxazole-2-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Researchers study its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: It serves as a building block for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of agrochemicals and dyes, as well as in material science for the development of new polymers and coatings.

Comparación Con Compuestos Similares

Similar Compounds

Oxazole: Lacks the nitrile group, making it less reactive in certain chemical reactions.

Thiazole-2-carbonitrile: Contains a sulfur atom instead of oxygen, which can alter its chemical and biological properties.

Isoxazole-2-carbonitrile: Has a different arrangement of the nitrogen and oxygen atoms, affecting its reactivity and biological activity.

Uniqueness

This compound is unique due to its specific arrangement of atoms and the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and other bioactive molecules.

Propiedades

IUPAC Name |

1,3-oxazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O/c5-3-4-6-1-2-7-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAXDPHPSHEGQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30600193 | |

| Record name | 1,3-Oxazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68776-60-3 | |

| Record name | 1,3-Oxazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxazole-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]piperidin-3-amine](/img/structure/B1357527.png)

![2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline](/img/structure/B1357532.png)

![Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B1357556.png)

![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1357565.png)